

# what is MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan

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**Compound Focus:** MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan

Cat. No.: S12863348

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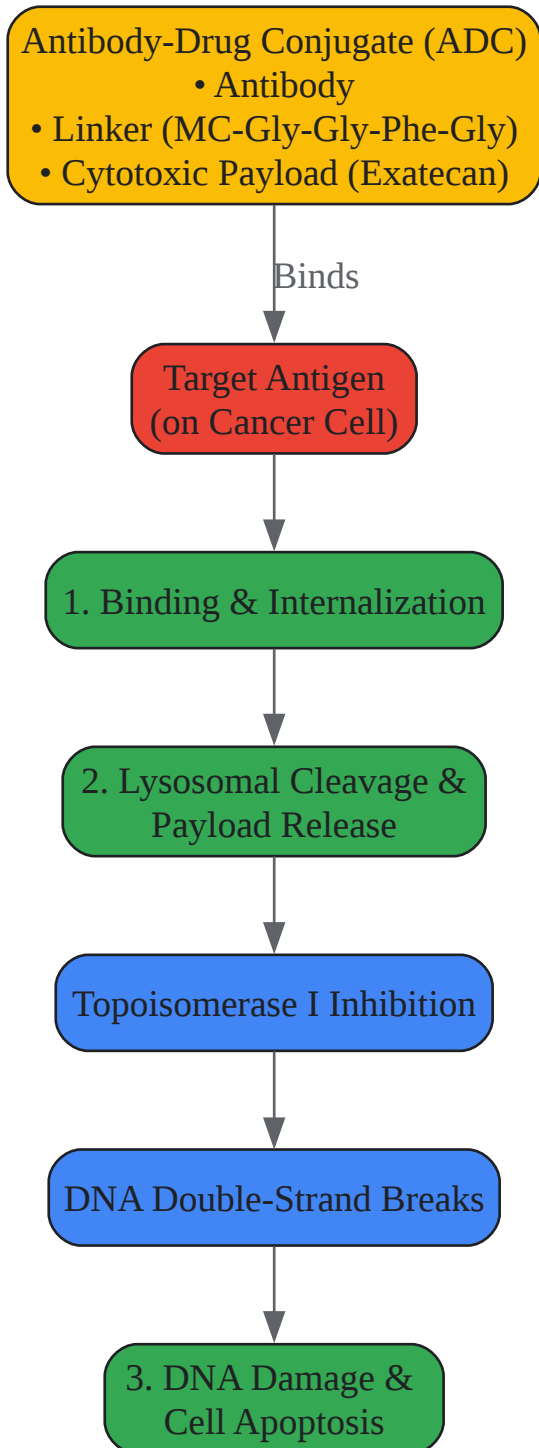
## Core Chemical and Biological Profile

The table below summarizes the key technical characteristics of this compound:

Property	Description
CAS Number	2414254-51-4 [1] [2] [3]
Synonyms	SHR-A1811 Drug-linker [1] [4] [5]
Molecular Formula	C <sub>55</sub> H <sub>60</sub> FN <sub>9</sub> O <sub>13</sub> [1] [2] [3]
Molecular Weight	1074.12 g/mol [1] [2] [3]
Biological Target	DNA Topoisomerase I [1] [2] [3]
Payload	Exatecan (a Topoisomerase I inhibitor) [1] [2]
Payload IC <sub>50</sub>	2.2 μM [1] [2] [3]
Primary Application	Agent-linker conjugate for Antibody-Drug Conjugates (ADCs) [1] [2] [3]

## Mechanism of Action in ADCs

This compound functions as a critical part of an ADC's "targeting system". The following diagram illustrates the general mechanism of action for an ADC, which involves the specific delivery of the cytotoxic drug to a cancer cell.



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*Overview of ADC mechanism: targeted delivery, internalization, and payload release leading to cancer cell death.*

## Key Experimental Protocols

For researchers working with this compound in a laboratory setting, here are some standard protocols for handling and solution preparation.

### In Vitro Stock Solution Preparation

This compound is typically prepared in **DMSO** [1] [6].

- **Solubility in DMSO:** 100 mg/mL (93.10 mM) [1].
- **Storage of Stock Solution:** For long-term storage, aliquot the stock solution and store at **-80°C for 6 months** or **-20°C for 1 month** in a sealed container, protected from light and moisture [1].

The table below provides a guide for preparing common stock solution concentrations:

Desired Concentration	Volume to Dissolve 1 mg	Volume to Dissolve 5 mg	Volume to Dissolve 10 mg
1 mM	0.9310 mL	4.6550 mL	9.3099 mL
5 mM	0.1862 mL	0.9310 mL	1.8620 mL
10 mM	0.0931 mL	0.4655 mL	0.9310 mL

*Data adapted from [1].*

### In Vivo Dosing Formulation

For animal studies, the compound requires formulation. Below is one example of a protocol for preparing an injectable solution [1]:

- **Injection Formulation (Protocol 1):** 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.
- **Preparation Steps:**
  - Add 100 µL of DMSO stock solution (e.g., 25 mg/mL) to 400 µL PEG300 and mix evenly.
  - Add 50 µL Tween-80 and mix evenly.
  - Add 450 µL Saline (0.9% sodium chloride in ddH<sub>2</sub>O) to adjust the volume to 1 mL.
  - The resulting clear solution is suitable for administration (e.g., IP, IV, IM, SC) and should be prepared freshly on the day of use [1].

## Importance in ADC Development

- **Role of the Linker:** The "MC-Gly-Gly-Phe-Gly" peptide linker is designed to be **cleavable** [7]. It remains stable in the bloodstream but is efficiently broken down inside the target cancer cell's lysosomes, ensuring precise release of the toxin where it is needed [8].
- **Bystander Killing Effect:** Payloads like Exatecan, which are membrane-permeable, can diffuse out of the target cell and kill neighboring cancer cells, a crucial feature for treating tumors with heterogeneous antigen expression [8].

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## References

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To cite this document: Smolecule. [what is MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan].

Smolecule, [2026]. [Online PDF]. Available at:

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